![molecular formula C12H14N2O2 B13220806 {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine is an organic compound that features a methoxyphenyl group attached to an oxazole ring, which is further linked to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine typically involves a multi-step process. One common method starts with the nitration of 4-methoxyphenyl, followed by the conversion of the nitro group to an amine. This is then followed by the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to improve yield and efficiency. Methods such as the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions, can be employed . This reaction involves the coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, and phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The oxazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine is unique due to its specific structural features, such as the combination of an oxazole ring with a methoxyphenyl group and a methylamine moiety.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H14N2O2/c1-13-8-11-7-12(14-16-11)9-3-5-10(15-2)6-4-9/h3-7,13H,8H2,1-2H3 |
InChI-Schlüssel |
MVACDWSLSFIGER-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=NO1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)
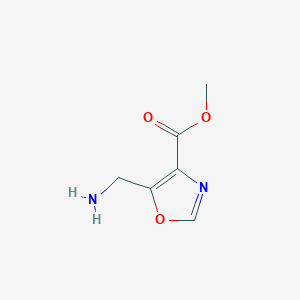
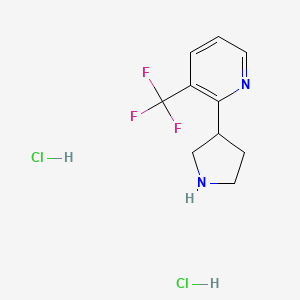
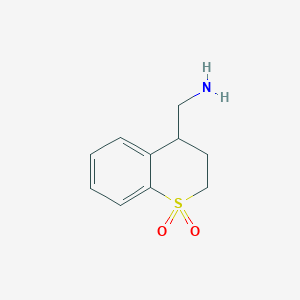

![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)
![3-[(2-Methylpropyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13220780.png)
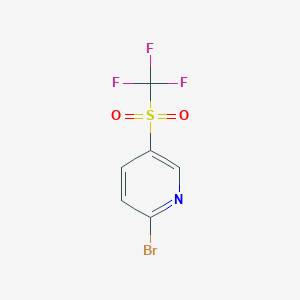
![Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220788.png)
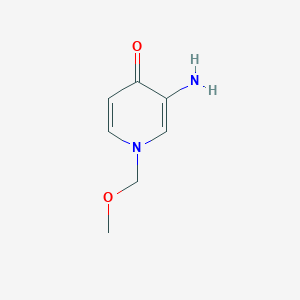
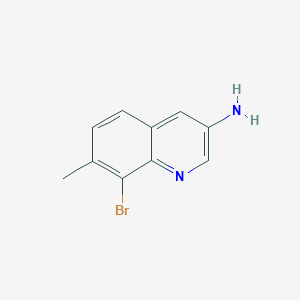
![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
